molecular formula C19H18N2O4 B2655676 N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941889-86-7

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2655676
CAS No.: 941889-86-7
M. Wt: 338.363
InChI Key: SLMXCBLOFLBETJ-UHFFFAOYSA-N
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Description

Historical Development of Benzodioxole-Based Carboxamides

Benzodioxole carboxamides emerged in the late 20th century as derivatives of naturally occurring methylenedioxy compounds, such as safrole and myristicin. Early work focused on their cyclooxygenase inhibitory properties, but the introduction of carboxamide functionalities marked a shift toward targeted therapeutic applications. The synthesis of N-[4-(cyanomethyl)phenyl]-1,3-benzodioxole-5-carboxamide exemplified efforts to enhance blood-brain barrier permeability through strategic substituent placement. Parallel developments incorporated heterocyclic appendages, including pyrrolidinones, to modulate pharmacokinetic profiles. For instance, the Castagnoli–Cushman reaction facilitated access to 5-oxopyrrolidine derivatives, enabling systematic exploration of stereochemical diversity. These advances laid the groundwork for hybrid molecules like N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d]dioxole-5-carboxamide, which merges enzymatic inhibition potential with improved metabolic stability.

Significance in Medicinal Chemistry Research

The compound’s significance stems from its dual pharmacophoric elements:

  • Benzodioxole Core : The 1,3-benzodioxole system confers rigidity and π-stacking capacity, critical for binding to aromatic residues in enzyme active sites. Derivatives such as IIc demonstrated α-amylase inhibition (IC50 = 0.68 µM), underscoring its role in metabolic disorder therapeutics.
  • 2-Oxopyrrolidine Moiety : This five-membered lactam enhances solubility and introduces hydrogen-bonding capabilities. In BACE-1 inhibitors, analogous pyrrolidine derivatives achieved sub-micromolar activity by positioning aryl groups into enzyme subpockets.

Table 1 : Key Structural Features and Associated Bioactivities

Structural Component Role in Bioactivity Example Activity
Benzo[d]dioxole Enzyme active site interaction α-Amylase inhibition (IC50 0.68 µM)
2-Oxopyrrolidinyl substituent Conformational flexibility, H-bonding BACE-1 inhibition (Ki < 1 µM)
4-Methylphenyl linkage Metabolic stability enhancement Reduced hepatic clearance

Current Research Landscape and Gaps in Knowledge

Contemporary studies prioritize structure-activity relationship (SAR) optimization and target identification. Directed C(sp³)–H activation techniques, as applied to 5-oxopyrrolidine-3-carboxylic acid derivatives, have enabled site-selective arylations to refine binding interactions. Despite progress, critical gaps persist:

  • Mechanistic Elucidation : While compounds like IIc show in vivo antidiabetic efficacy (reducing murine glucose levels by 31%), their molecular targets remain partially characterized.
  • Stereochemical Impact : The influence of pyrrolidine ring stereochemistry on off-target effects is underexplored, despite NMR and X-ray evidence of diastereomer-specific activity.
  • Synthetic Scalability : Current routes rely on multi-step sequences with moderate yields (e.g., 71% for intermediate 4d), necessitating greener methodologies.

Objectives and Scope of Contemporary Research

Modern investigations aim to:

  • Expand Therapeutic Indications : Preliminary data suggest utility beyond neurodegenerative and metabolic diseases, with sulfamoyl-bearing analogs showing anticoagulant potential.
  • Refine Synthetic Protocols : Transitioning from classical coupling reagents (EDCI/DMAP) to catalytic C–H functionalization could improve efficiency.
  • Leverage Computational Tools : Molecular docking studies of the title compound’s benzodioxole-pyrrolidin

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-12-4-6-14(10-15(12)21-8-2-3-18(21)22)20-19(23)13-5-7-16-17(9-13)25-11-24-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMXCBLOFLBETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the benzo[d][1,3]dioxole ring, followed by the introduction of the pyrrolidinone moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name (ID) Substituents on Phenyl Ring Biological Activity Key Findings Reference
IIc (N-(3-(trifluoromethyl)phenyl) 3-(trifluoromethyl) Antidiabetic (α-amylase inhibition) IC50: Not specified; significant hypoglycemic effect in STZ-induced diabetic mice
HSD-2 (2a) 3,4-dimethoxy Not explicitly stated Synthesized via column chromatography (75% yield); characterized by NMR/HRMS
HSD-4 (2b) 3,5-dimethoxy Not explicitly stated Synthesized via column chromatography (77% yield); characterized by NMR/HRMS
IId (N-(4-(2-methoxyphenoxy)phenyl) 4-(2-methoxyphenoxy) Anticancer IC50: 26.59–65.16 µM (HeLa, HepG2); phenoxy group enhances cytotoxicity
MDC (N-(4-methoxybenzyl)) 4-methoxybenzyl Cardiovascular prevention Monoclinic crystal structure (Z=2); DFT energy gap: 3.54 eV
ADC (N-(3-acetylphenyl)) 3-acetylphenyl Cardiovascular prevention Monoclinic crystal structure (Z=4); DFT energy gap: 3.96 eV
BNBC (6-bromo-N-(naphthalen-1-yl)) 6-bromo; naphthalen-1-yl STING agonist Activates human STING pathway; >95% purity; used in immunological studies
S807 (N-(heptan-4-yl)) heptan-4-yl Umami flavor agent Rapid oxidative metabolism in rat/human liver microsomes; low toxicity

Key Structural and Activity Comparisons

Antidiabetic Activity :

  • IIc (3-CF₃ substitution) demonstrated potent hypoglycemic effects in diabetic mice, comparable to untreated controls .
  • The main compound’s 2-oxopyrrolidin-1-yl group may influence solubility or target binding, but antidiabetic activity remains unstudied.

Anticancer Activity: IId (phenoxy substitution) showed cytotoxicity against HeLa and HepG2 cells (IC50 ~26–65 µM), attributed to the phenoxy group’s role in DNA intercalation or kinase inhibition . The 2-oxopyrrolidin moiety in the main compound could modulate pharmacokinetics but requires empirical validation.

The main compound’s methyl-pyrrolidinone substituent might enhance metabolic stability compared to methoxy/acetyl groups.

Metabolism and Toxicity :

  • S807 (heptan-4-yl substitution) underwent rapid hepatic oxidation, suggesting similar derivatives may require structural optimization for prolonged bioavailability .

Biological Activity

N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves several organic reactions that typically include the formation of the benzo[d][1,3]dioxole moiety followed by the introduction of the amide functional group. The structural formula can be represented as follows:

C16H18N2O4\text{C}_{16}\text{H}_{18}\text{N}_{2}\text{O}_{4}

This compound features a dioxole ring system, which is known for its diverse biological activities.

Anticancer Properties

Research indicates that derivatives of benzodioxole, including this compound, exhibit significant anticancer activity. In a study evaluating various benzodioxole derivatives, compounds with amide functionalities demonstrated lower IC50 values against Hep3B liver cancer cells compared to other derivatives. Specifically, compounds 2a and 2b showed strong cytotoxic effects with IC50 values ranging from 3.94 to 9.12 mM, indicating their potential as anticancer agents when compared to Doxorubicin, a standard chemotherapy drug .

Table 1: IC50 Values of Benzodioxole Derivatives Against Hep3B Cells

CompoundIC50 (mM)Comparison to Doxorubicin
2a3.94Lower
2b9.12Lower
Doxorubicin-Standard

Flow cytometry analysis revealed that compound 2a significantly inhibited cell cycle progression at the G2-M phase in Hep3B cells, suggesting its role as a potent inhibitor of cancer cell proliferation .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using the DPPH assay. The results indicated that this compound exhibited notable antioxidant activity, comparable to known antioxidants like Trolox. This suggests that it may help mitigate oxidative stress-related cellular damage .

Anti-inflammatory Effects

In addition to its anticancer and antioxidant properties, benzodioxole derivatives have been studied for their anti-inflammatory effects. Compounds containing this structure have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and COX activity. This indicates their potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2-M phase in cancer cells.
  • Cytokine Modulation : It reduces levels of inflammatory cytokines and inhibits COX enzymes involved in inflammation.
  • Antioxidant Mechanism : By scavenging free radicals, it protects cells from oxidative damage.

Case Studies

Several studies have highlighted the efficacy of benzodioxole derivatives in various biological assays:

  • Study on Hepatocellular Carcinoma : A study demonstrated that compound 2a significantly reduced cell viability in Hep3B cells and induced apoptosis through mitochondrial pathways.
  • Inflammation Model : In an animal model of inflammation, benzodioxole derivatives exhibited a marked reduction in edema compared to control groups treated with standard anti-inflammatory drugs .

Q & A

Q. Q1. What are the recommended synthetic routes for preparing N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide, and how can reaction yields be optimized?

A1. Synthesis typically involves multi-step reactions, such as coupling pyrrolidinone derivatives with substituted phenyl intermediates. For example, analogous compounds have been synthesized via nucleophilic substitution or condensation reactions using methanol or 1,4-dioxane as solvents, with yields influenced by catalyst selection (e.g., acetic acid) and temperature control . Optimization strategies include:

  • Stepwise purification : Intermediate isolation via vacuum evaporation and recrystallization.
  • Catalyst tuning : Acidic or basic conditions to enhance regioselectivity (e.g., KOH in methanol for thiooxadiazole formation) .
  • Yield monitoring : Tracking reaction progress via TLC or HPLC to terminate reactions at peak conversion.

Q. Q2. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

A2. Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions and confirm the absence of impurities (e.g., aromatic protons in the 6.5–8.5 ppm range for phenyl groups) .
  • IR spectroscopy : Identification of carbonyl stretches (1650–1750 cm1^{-1}) from the 2-oxopyrrolidin-1-yl and benzodioxole moieties .
  • Mass spectrometry : High-resolution MS to validate molecular weight and fragmentation patterns.

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies in pharmacological data, such as conflicting receptor binding affinities reported for structurally similar compounds?

A3. Contradictions may arise from assay variability or stereochemical differences. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control compounds.
  • Enantiomer separation : Chiral HPLC or crystallization to isolate stereoisomers, as enantioselectivity significantly impacts receptor binding (e.g., D3 receptor antagonists with >100-fold selectivity between enantiomers) .
  • Computational docking : Molecular dynamics simulations to predict binding poses and validate experimental IC50_{50} values .

Q. Q4. What methodologies are suitable for studying the metabolic stability of this compound in preclinical models?

A4. Approaches include:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS.
  • CYP inhibition studies : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks.
  • Stability profiling : Monitor compound integrity under varied pH and temperature conditions, referencing storage guidelines for related carboxamides (e.g., desiccation at -20°C for long-term stability) .

Q. Q5. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacokinetic properties?

A5. SAR strategies involve:

  • Substituent modification : Introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability .
  • Linker optimization : Adjusting alkyl chain length between the pyrrolidinone and benzodioxole moieties to balance lipophilicity and solubility.
  • Prodrug design : Esterification of carboxamide groups to improve oral bioavailability .

Q. Q6. What experimental designs are recommended for evaluating this compound’s efficacy in disease-relevant animal models?

A6. Key considerations:

  • Dose-ranging studies : Administer 3–5 dose levels to establish therapeutic windows (e.g., 10–100 mg/kg in rodent models).
  • Biomarker validation : Measure target engagement (e.g., receptor occupancy via PET imaging) and downstream effects (e.g., cytokine levels in inflammation models).
  • Control groups : Include vehicle, positive controls (e.g., established inhibitors), and sham-treated cohorts to isolate compound-specific effects.

Q. Q7. How can crystallographic data address uncertainties in the compound’s 3D conformation during target binding?

A7. Single-crystal X-ray diffraction provides atomic-level resolution of the compound’s conformation. For example:

  • Torsion angle analysis : Determine rotational freedom of the benzodioxole group relative to the pyrrolidinone core .
  • Hydrogen-bond mapping : Identify interactions with residues in the target protein’s binding pocket (e.g., carbonyl oxygen with asparagine side chains) .

Q. Q8. What analytical techniques are critical for detecting and quantifying degradation products under accelerated stability conditions?

A8. Employ:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light, and hydrolytic conditions (acid/base).
  • HPLC-DAD/MS : Resolve degradation products and assign structures via fragmentation patterns.
  • Quantitative NMR : Compare peak integrals of parent compound vs. degradants for purity assessment .

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